Cas no 152110-20-8 (Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI))

Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI) structure
152110-20-8 structure
Product Name:Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI)
Numéro CAS:152110-20-8
Le MF:C29H42O10
Mégawatts:550.637790203094
CID:195795
Update Time:2024-11-26

Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI)
    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-di
    • Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxir
    • Butanoicacid, 2-methyl-,5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, [3'S-[3'a,4'aa,5'b,6'a(R*),6'aa,7'a,10'ab,10'ba]]-
    • Dispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane],butanoic acid deriv.
    • Scutalpin A
    • Piscine à noyau: 1S/C29H42O10/c1-7-17(2)24(33)38-23-22(37-19(4)31)26(6)25(5,11-12-27(39-26)13-21(32)35-14-27)20-9-8-10-28(15-36-28)29(20,23)16-34-18(3)30/h17,20,22-23H,7-16H2,1-6H3
    • La clé Inchi: AQVZDJYNIRKSER-UHFFFAOYSA-N
    • Sourire: C(C12C(C(OC(=O)C)C3(OC4(CC(=O)OC4)CCC3(C)C1CCCC12OC1)C)OC(=O)C(C)CC)OC(=O)C

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 39
  • Le xlogp3: 3.503

Butanoic acid,2-methyl-,(2''R,3S,4'aR,5'S,6'R,6'aR,10'aS,10'bR)-5'-(acetyloxy)-6'a-[(acetyloxy)methyl]dodecahydro-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxiran]-6'-ylester, (2S)- (9CI) Littérature connexe

Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot